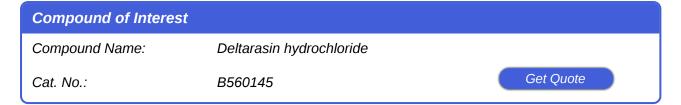


An In-depth Technical Guide to the Chemical Properties of Deltarasin Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of **Deltarasin hydrochloride**, a potent inhibitor of the KRAS-PDE δ interaction. The information is intended for researchers and professionals involved in cancer biology and drug development.

Physicochemical Properties

Deltarasin hydrochloride is a small molecule inhibitor that has garnered significant interest for its potential in targeting KRAS-driven cancers.[1][2] Its fundamental chemical properties are summarized below.



Property	Value	References	
Molecular Formula	C40H37N5O·3HCI	[3]	
Molecular Weight	713.14 g/mol	[3][4]	
Appearance	Crystalline solid	[5][6]	
CAS Number	1440898-82-7	[7]	
Solubility	Water: up to 100 mMDMSO: up to 100 mMEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL	[6][8]	
Storage	Store at -20°C		
Stability	≥ 4 years at -20°C [6]		

Mechanism of Action and Signaling Pathways

Deltarasin functions by disrupting the critical interaction between KRAS and phosphodiesterase- δ (PDE δ).[9] In normal cellular processes, PDE δ acts as a chaperone, binding to the farnesylated C-terminus of KRAS and transporting it from the cytoplasm to the plasma membrane, where KRAS executes its signaling functions.

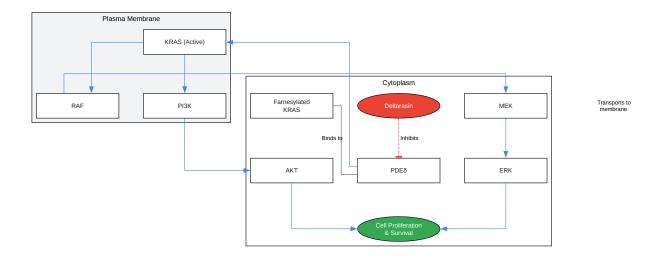
By binding with high affinity to the hydrophobic, prenyl-binding pocket of PDEδ, Deltarasin competitively inhibits the binding of KRAS.[4][6] This disruption prevents the proper localization of KRAS to the plasma membrane, causing it to be sequestered on endomembranes.[3] The mislocalization of KRAS effectively abrogates its ability to activate downstream pro-proliferative and survival signaling cascades.

The primary signaling pathways attenuated by **Deltarasin hydrochloride** are:

- The RAF/MEK/ERK (MAPK) Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and differentiation.
- The PI3K/AKT Pathway: This pathway is crucial for cell survival, growth, and metabolism.



Recent studies have also revealed that Deltarasin can induce autophagy, a cellular self-degradation process, through the AMPK-mTOR signaling pathway.[1][10] This dual effect on both apoptosis and autophagy is a key area of ongoing research.



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Caption: Mechanism of **Deltarasin hydrochloride** action on the KRAS signaling pathway.

Quantitative Efficacy Data

The potency of **Deltarasin hydrochloride** has been quantified through various in vitro assays, primarily focusing on its binding affinity to PDE δ and its cytotoxic effects on cancer cell lines.



Parameter	Cell Line / Target	Value	References
Kd (Binding Affinity)	Purified PDEδ	38 nM	[8][11][12]
Kd (in cell)	PDEδ	41 nM	[6][9]
IC50	A549 (Lung Cancer)	5.29 ± 0.07 μM	[10]
IC50	H358 (Lung Cancer)	4.21 ± 0.72 μM	[10]
IC50	H1395 (WT KRAS)	6.47 ± 1.63 μM	[10]
IC50	CCD19-Lu (WT KRAS)	6.74 ± 0.57 μM	[10]

Key Experimental Protocols

This section details the methodologies for several key experiments used to characterize the activity of **Deltarasin hydrochloride**.

Cell Viability (MTT) Assay

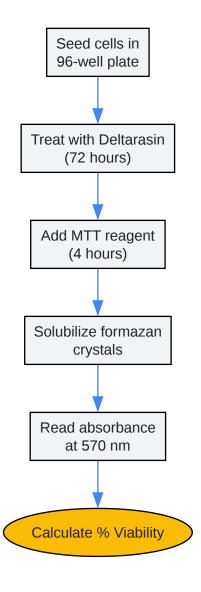
This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

- Cell Seeding: Seed approximately 3,000 cells per well in 96-well plates and culture overnight to allow for cell adhesion.[10]
- Treatment: Treat cells with various concentrations of **Deltarasin hydrochloride** (or DMSO as a vehicle control) for 72 hours.[10]
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
- Crystal Solubilization: Remove the MTT solution and add 100 μ L of a solubilization solution (e.g., 10% SDS in 0.1 mM HCl) to dissolve the formazan crystals.[10]
- Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]



• Analysis: Calculate cell viability relative to the untreated control wells.



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Caption: Workflow for a typical MTT cell viability assay.

RAS Activation Assay

This pulldown assay is used to specifically isolate and quantify the amount of active, GTP-bound Ras.

Protocol:



- Cell Lysis: Treat cells (e.g., A549) with 5 μM Deltarasin for 24 hours, then lyse the cells in an appropriate lysis buffer.[10]
- Pulldown: Add Raf1-RBD (Ras Binding Domain) agarose beads to the cell lysates and incubate for 1 hour at 4°C with gentle agitation to capture GTP-bound Ras.[10]
- Washing: Wash the beads three times with cold lysis buffer to remove non-specifically bound proteins.[10]
- Elution: Resuspend the beads in 2x reducing SDS-PAGE sample buffer and heat at 100°C for 5 minutes to elute the bound proteins.[10]
- Western Blot: Analyze the eluate by SDS-PAGE and Western blot using a pan-Ras antibody to detect the amount of active Ras.[10]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the disruption of the KRAS-PDE δ interaction in cells.

Protocol:

- Cell Treatment and Lysis: Treat cells (e.g., H358) with Deltarasin, then lyse the cells in a non-denaturing Co-IP lysis buffer.
- Immunoprecipitation: Incubate the cell lysates with an anti-KRAS antibody overnight at 4°C.
- Bead Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
- Washing: Wash the beads extensively to remove non-specific binders.
- Elution and Western Blot: Elute the bound proteins and analyze by Western blot using an anti-PDEδ antibody. A reduced amount of PDEδ in the Deltarasin-treated sample indicates inhibition of the interaction.[4][10]

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of Deltarasin in a living organism.



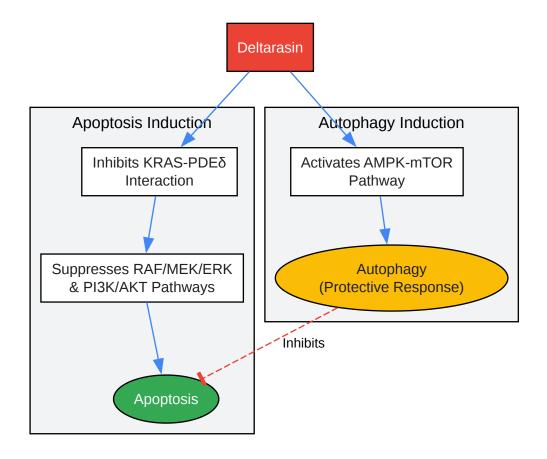
Protocol:

- Cell Implantation: Subcutaneously inject approximately 2.5 x 10⁶ A549 cells mixed with Matrigel into the flank of nude mice.[10]
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~60 mm³).[10]
- Treatment: Administer **Deltarasin hydrochloride** (e.g., 10 mg/kg) or a vehicle control daily via intraperitoneal (i.p.) injection for a specified period (e.g., 21 days).[6][10]
- Monitoring: Measure tumor volume and body weight regularly throughout the study.
- Analysis: At the end of the study, excise the tumors and perform further analysis (e.g., histology, Western blot) to assess target engagement and downstream effects.

Dual Effects on Apoptosis and Autophagy

Deltarasin hydrochloride induces a complex cellular response involving both programmed cell death (apoptosis) and a survival/recycling mechanism (autophagy).[10] Understanding this relationship is critical for designing effective combination therapies.





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Caption: Logical relationship of Deltarasin's dual induction of apoptosis and autophagy.

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